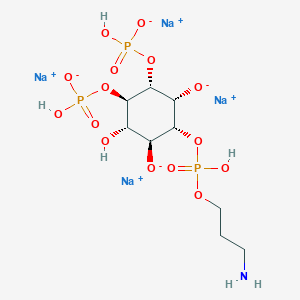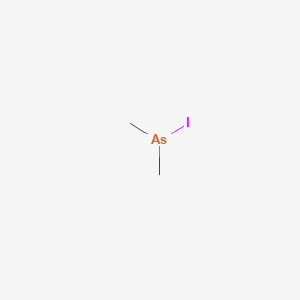
(R)-Desmethylsibutramine hydrochloride
Übersicht
Beschreibung
(R)-Desmethylsibutramine hydrochloride, commonly known as (R)-DMS, is a novel compound that has recently been studied for its potential applications in scientific research. It is a synthetic derivative of the neurotransmitter sibutramine, and its hydrochloride salt is an off-white crystalline powder that is soluble in water. (R)-DMS has been shown to exhibit a wide range of biochemical and physiological effects, and has been studied for its potential applications in laboratory experiments.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of (R)-Desmethylsibutramine hydrochloride can be achieved through a multi-step process starting from commercially available starting materials.
Starting Materials
3,4-Dimethoxyphenylacetonitrile, 2-Amino-1-phenylethanol, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Chloroacetyl chloride, Methanol, Diethyl ether, Acetone, Wate
Reaction
Step 1: Reduction of 3,4-Dimethoxyphenylacetonitrile with sodium borohydride in methanol to obtain 3,4-Dimethoxyphenylethanol., Step 2: Protection of the hydroxyl group of 3,4-Dimethoxyphenylethanol with chloroacetyl chloride in the presence of sodium hydroxide to obtain 3,4-Dimethoxyphenyl-2-chloroacetyloxyethane., Step 3: Reaction of 3,4-Dimethoxyphenyl-2-chloroacetyloxyethane with 2-Amino-1-phenylethanol in acetone to obtain (R)-Desmethylsibutramine., Step 4: Conversion of (R)-Desmethylsibutramine to its hydrochloride salt by treatment with hydrochloric acid in diethyl ether followed by recrystallization from water.
Wissenschaftliche Forschungsanwendungen
(R)-DMS has been studied for its potential applications in scientific research. It has been used in a variety of laboratory experiments, including those involving the study of neuronal function, the effects of drugs on behavior, and the study of receptor-ligand interactions. It has also been used to study the effects of environmental stressors on cellular physiology, and to study the effects of various drugs on the nervous system.
Wirkmechanismus
(R)-DMS acts as an agonist at several receptors, including the serotonin and norepinephrine receptors. It has been shown to increase the levels of these neurotransmitters in the brain, which in turn can lead to changes in behavior. Additionally, (R)-DMS has been shown to modulate the activity of several enzymes, including monoamine oxidase and acetylcholinesterase, which can affect the levels of other neurotransmitters in the brain.
Biochemische Und Physiologische Effekte
(R)-DMS has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of several enzymes, including monoamine oxidase and acetylcholinesterase, which can affect the levels of other neurotransmitters in the brain. Additionally, (R)-DMS has been shown to increase the levels of serotonin and norepinephrine in the brain, which can lead to changes in behavior. It has also been shown to increase the levels of dopamine and glutamate in the brain, which can lead to changes in mood and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (R)-DMS in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. Additionally, it has a wide range of biochemical and physiological effects, which makes it useful for studying a variety of biological processes. However, there are also some limitations to its use. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, its effects can vary depending on the dose and the individual, which can make it difficult to control the results of experiments.
Zukünftige Richtungen
There are several potential future directions for (R)-DMS research. One potential direction is to further study its effects on the brain and behavior, including its potential as a therapeutic agent for psychiatric disorders. Additionally, further research could be conducted to better understand its effects on the cardiovascular system and its potential as a drug for treating heart disease. Finally, further research could be conducted to better understand its effects on the immune system, including its potential as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN.ClH/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13;/h5-8,12,15,18H,4,9-11H2,1-3H3;1H/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVFHVJVFLFXPQ-XFULWGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Desmethylsibutramine hydrochloride | |
CAS RN |
259731-40-3 | |
| Record name | Cyclobutanemethanamine, 1-(4-chlorophenyl)-N-methyl-α-(2-methylpropyl)-, hydrochloride (1:1), (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=259731-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmethylsibutramine hydrochloride, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0259731403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESMETHYLSIBUTRAMINE HYDROCHLORIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/328ED4J9CC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(6Ar)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B129113.png)









